Dibenzyloxydichlorosilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

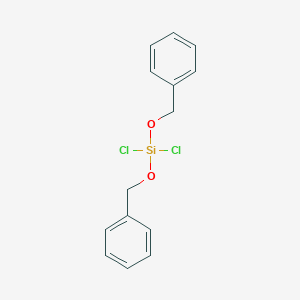

Dibenzyloxydichlorosilane is an organosilicon compound with the chemical formula C6H5CH2O[SiCl2(CH3)2]. It is a colorless liquid that is soluble in organic solvents such as benzene and dimethylformamide but insoluble in water . This compound is relatively stable at room temperature and is widely used in various fields, including medical research, environmental research, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibenzyloxydichlorosilane can be synthesized through several methods. One common method involves the reaction of dichlorodimethylsilane with benzyl alcohol. This reaction typically requires an inert atmosphere to prevent interference from oxygen and moisture . Another method involves the reaction of dichlorodimethylsilane with sodium benzyl alcohol under similar conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of inert atmospheres and anhydrous conditions is crucial to prevent unwanted side reactions and degradation of the product.

Analyse Chemischer Reaktionen

Types of Reactions: Dibenzyloxydichlorosilane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.

Hydrolysis: In the presence of moisture, it can hydrolyze to form silanols and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions to form siloxane bonds.

Common Reagents and Conditions:

Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.

Moisture: Hydrolysis reactions occur readily in the presence of water or moisture.

Catalysts: Acid or base catalysts can facilitate condensation reactions.

Major Products:

Substitution Reactions: Products include various substituted silanes.

Hydrolysis: Major products are silanols and hydrochloric acid.

Condensation Reactions: Siloxane bonds are formed, leading to the creation of polysiloxanes.

Wissenschaftliche Forschungsanwendungen

Dibenzyloxydichlorosilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.

Biology: It is employed in the modification of biomolecules and surfaces for biological studies.

Medicine: It is used in the development of drug delivery systems and medical devices.

Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of dibenzyloxydichlorosilane involves its ability to form strong bonds with various substrates through silicon-oxygen and silicon-carbon bonds. This compound can interact with biological systems and chemical reactions in multiple ways, depending on the specific application and conditions. The molecular targets and pathways involved are often related to its reactivity with nucleophiles and its ability to form stable siloxane bonds.

Vergleich Mit ähnlichen Verbindungen

- Silane

- Monochlorosilane

- Dichlorosilane

- Trichlorosilane

- Silicon Tetrachloride

Comparison: Dibenzyloxydichlorosilane is unique due to its specific structure, which includes benzyl groups and dichlorosilane moieties. This structure imparts distinct reactivity and solubility properties compared to other chlorosilanes. For example, while silane and monochlorosilane are highly reactive and pyrophoric, this compound is more stable and less reactive with moisture .

Biologische Aktivität

Dibenzyloxydichlorosilane (DBDCS) is an organosilicon compound that has garnered attention due to its unique chemical properties and potential biological applications. This article reviews the biological activity of DBDCS, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

DBDCS has the molecular formula C14H12Cl2O2Si. Its structure consists of a silicon atom bonded to two benzyl groups and two chlorine atoms, making it a versatile compound in organic synthesis and materials science.

Mechanisms of Biological Activity

The biological activity of DBDCS can be attributed to several mechanisms:

- Cytotoxicity : DBDCS has been shown to exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells is linked to its interaction with cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that DBDCS may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells. This is particularly relevant in the context of cancer therapy, where oxidative stress plays a critical role.

- Enzyme Inhibition : DBDCS has been investigated for its potential to inhibit specific enzymes involved in cancer progression. For instance, it may act as an inhibitor of monoamine oxidase (MAO), which is implicated in neurodegenerative diseases.

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of DBDCS on several human cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that DBDCS exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines, demonstrating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HCT116 | 12 | Cell cycle arrest |

| HeLa | 18 | Reactive oxygen species generation |

Antioxidant Activity

In vitro assays were conducted to assess the antioxidant capacity of DBDCS using DPPH and ABTS radical scavenging methods. The compound demonstrated moderate antioxidant activity, with a scavenging percentage of approximately 45% at a concentration of 50 µM.

Enzyme Inhibition Studies

DBDCS was tested for its inhibitory effects on MAO enzymes. The results indicated that it acts as a reversible inhibitor with an IC50 value of 0.25 µM for MAO-B, suggesting its potential therapeutic applications in neurodegenerative diseases like Parkinson's.

Eigenschaften

IUPAC Name |

dichloro-bis(phenylmethoxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2O2Si/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWSBNXBRAPNNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO[Si](OCC2=CC=CC=C2)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550876 |

Source

|

| Record name | Bis(benzyloxy)(dichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18414-52-3 |

Source

|

| Record name | Bis(benzyloxy)(dichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.